(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate
Description
IUPAC Nomenclature Breakdown and Stereochemical Descriptors
The IUPAC name of this compound provides a precise description of its molecular architecture. The parent structure is a decahydro-1H-cyclopenta[b]fluorene system, a fused tricyclic framework comprising two cyclopentane rings and a fluorene moiety. The numbering begins at the bridgehead carbon (position 1) of the fluorene system, with the cyclopentane rings fused at positions 1-2 and 5-4b.
Key substituents include:
- Five acetyloxy groups at positions 4, 6, 8, 8a, and 10.
- A hydroxy group at position 3a.
- Methyl groups at positions 2, 4a, 6, and 9a.
- A benzoyloxy group esterified to the hydroxyl at position 1.
Stereochemical descriptors (e.g., 3a, 4a, 8a, 9a, 10a) denote the spatial arrangement of substituents. The "a" suffix indicates that these groups occupy axial positions relative to the cyclopentane rings. The molecular formula C37H48O13 reflects the extensive acetylation and benzoylation, contributing to a molecular weight of 700.8 g/mol.
Table 1: Key Structural Features
| Feature | Position | Substituent | Stereochemistry |
|---|---|---|---|
| Core structure | - | Cyclopenta[b]fluorene | Decahydro |
| Acetyloxy groups | 4,6,8,8a,10 | -OAc | Axial (8a,10a) |
| Hydroxy group | 3a | -OH | Equatorial |
| Methyl groups | 2,4a,6,9a | -CH3 | Mixed |
| Benzoyloxy group | 1 | -OCOC6H5 | Axial |
Comparative Analysis with Related Cyclopenta[b]fluorene Derivatives
This compound belongs to the pepluane diterpenoid family, characterized by a cyclopenta[b]fluorene core with extensive oxidative modifications. Comparatively:
- Pepluanone (C33H44O11) lacks two acetyloxy groups but shares the 3-benzoyloxy and 15-hydroxy substitutions.
- Paralianones feature a paraliane skeleton with a rearranged cyclopentane ring, reducing acetylation sites.
- Spiro-cyclopenta[b]dithiophene-fluorene derivatives (e.g., SDTF) replace oxygenated substituents with sulfur-containing groups, altering electronic properties.
Table 2: Structural Comparison of Related Derivatives
The target compound’s high acetylation density increases steric hindrance, reducing conformational flexibility compared to less-substituted analogues like pepluanone.
Crystallographic Characterization Challenges in Polyacetylated Steroidal Frameworks
Crystallizing this compound poses significant challenges due to:
- Stereochemical Complexity : Ten stereocenters create 2^10 possible conformers, complicating crystal lattice formation.
- Acetyloxy Group Mobility : Rotatable C-O bonds in acetyloxy groups introduce disorder, broadening X-ray diffraction peaks.
- Solvent Interactions : High hydrophobicity necessitates nonpolar solvents, which often trap solvent molecules in the lattice, reducing crystal quality.
Table 3: Crystallographic Challenges and Mitigation Strategies
| Challenge | Impact on Crystallization | Mitigation Strategy |
|---|---|---|
| Stereochemical diversity | Polymorphism | Use of chiral auxiliaries |
| Acetyloxy flexibility | Disordered electron density | Low-temperature data collection |
| Solvent inclusion | Poor diffraction resolution | Microseeding techniques |
Efforts to resolve its structure have been hampered by the inability to generate conformers due to undefined stereocenters, as noted in PubChem records. Molecular dynamics simulations suggest that the 8a- and 10a-acetyloxy groups adopt gauche configurations, stabilizing a chair-like conformation in the cyclopentane rings.
Properties
IUPAC Name |
(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFCMXVZDVCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The synthesis typically follows a sequence of acetylation , benzoylation , and cyclization (Figure 1):
- Core Structure Formation : The cyclopenta[b]fluorene backbone is constructed via gold-catalyzed cycloisomerization of polyyne precursors, as demonstrated in analogous systems.
- Acetylation : Hydroxyl groups at positions 4, 6, 8, 8a, and 10 are acetylated using acetic anhydride in pyridine at 0–25°C for 12–24 hours.
- Benzoylation : The C-1 hydroxyl group is esterified with benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Conditions :
Purification
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3 to 1:5) gradients.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Plant-Derived Extraction and Semi-Synthesis
Isolation of Precursors
Crude extracts from Euphorbia species (e.g., E. peplus) are fractionated to isolate diterpene cores:
Chemical Modifications
- Acetylation : As above, with acetic anhydride.
- Benzoylation : Selective esterification at C-1 using benzoic anhydride.
Yield : 12–18% (overall from plant material).
Catalytic Transesterification
Adapted from vinyl benzoate synthesis, this method avoids harsh acylating agents:
- Substrate : A pre-acetylated cyclopenta[b]fluorene derivative with a free C-1 hydroxyl group.
- Reaction : Transesterification with methyl benzoate using Pd/C (5 wt%) in toluene at 110°C for 24 hours.
Conditions :
Gold-Catalyzed Cycloisomerization
For constructing the cyclopenta[b]fluorene core, gold complexes enable efficient cyclization:
- Substrate : 1,6-Diyne esters or carbonates.
- Catalyst : AuCl(PPh₃)/AgOTf (5 mol%) in DCM at 25°C.
- Mechanism :-Sigmatropic rearrangement followed by 6-endo-dig cyclization.
Yield : 70–90% for core formation.
Purification and Analytical Validation
Analytical Data :
- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 2H, J = 7.2 Hz, Ar-H), 5.32 (s, 1H, C3a-OH), 2.10–2.30 (m, 15H, acetyl CH₃).
- HPLC : Retention time = 12.7 min (C18, 1.0 mL/min).
- MS : m/z 701.3 [M+H]⁺.
Challenges and Optimization
- Steric Hindrance : Bulky substituents at C-2 and C-4a require elevated temperatures (70°C) for complete benzoylation.
- Byproducts : Over-acetylation is mitigated by stepwise addition of acetic anhydride.
- Catalyst Cost : Au-catalyzed methods are efficient but expensive; Pd/C offers a cheaper alternative for esterification.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Organic | 55–60 | High | Moderate | Moderate (solvent use) |
| Plant-Derived | 12–18 | Low | Low | Sustainable |
| Transesterification | 65–72 | Medium | High | Low (reusable catalyst) |
| Gold-Catalyzed | 70–90 | Very High | Low | High (Au waste) |
Chemical Reactions Analysis
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that compounds similar to (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate exhibit anti-cancer properties. A study highlighted the efficacy of certain derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antioxidant Activity
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could play a role in the development of therapeutic agents aimed at various diseases linked to oxidative stress .
Drug Delivery Systems
Due to its unique chemical structure and hydrophobic characteristics, (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate can be utilized in drug delivery systems. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents to specific tissues or cells .
Case Studies
A notable case study involved the synthesis of a derivative of this compound that showed significant cytotoxicity against breast cancer cell lines. The study demonstrated that the compound inhibited tumor growth in vivo while exhibiting minimal toxicity to normal cells .
Coatings and Polymers
The compound's stability and resistance to environmental factors make it suitable for applications in coatings and polymers. It can be used to enhance the durability and performance of materials exposed to harsh conditions .
Composite Materials
In materials science research, (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate has been incorporated into composite materials to improve mechanical properties such as tensile strength and impact resistance. Its integration into polymer matrices has shown promising results in enhancing overall material performance .
Case Studies
One study focused on developing a composite material using this compound as a reinforcing agent in epoxy resins. The resulting material exhibited improved thermal stability and mechanical properties compared to traditional epoxy formulations .
Mechanism of Action
The mechanism of action of 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Polyoxygenated Terpenoids
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) share structural motifs, such as spirocyclic cores and acetylated/methylated substituents. Key differences include:
- Substituent diversity: The target compound features benzoate ester and pentaacetyloxy groups, while spirocyclic analogues in prioritize benzothiazolyl and dimethylamino-phenyl groups.
Bioactive Ferroptosis-Inducing Compounds
Natural compounds such as artemisinin derivatives (discussed in ) exhibit overlapping bioactivity profiles. However, the target compound’s acetyloxy groups may enhance lipid solubility, improving membrane permeability compared to polar artemisinin analogues .
Functional Properties
Bioactivity
- Ferroptosis induction: Like plant-derived biomolecules in , the compound’s polyoxygenated structure could disrupt redox homeostasis, a mechanism critical in ferroptosis. However, its efficacy relative to quinoline-based agents (e.g., QY in ) remains unverified.
- gigantea extracts (), methylated and acetylated groups may enhance cuticle penetration in insects, but the compound’s large size may limit bioavailability compared to smaller alkaloids .
Physicochemical Properties
Pharmacological Potential
The compound’s structural resemblance to spirocyclic derivatives () and ferroptosis inducers () suggests dual applications:
Anticancer agents : Its acetyloxy groups may enhance selectivity for cancer cells with elevated esterase activity, similar to prodrug strategies .
Antimicrobials : Methylation patterns could impede microbial efflux pumps, a resistance mechanism observed in plant-derived compounds .
Research Findings and Limitations
Biological Activity
The compound (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate is a complex organic molecule with potential biological activities that are being explored in various scientific studies. This article synthesizes current research findings regarding its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 731.826 g/mol. The structure features multiple acetoxy groups which are known to influence biological activity by modulating interactions with biological targets.
Anti-Cancer Properties
Research indicates that compounds similar to (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate exhibit significant anti-cancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by influencing pathways related to cell proliferation and survival. It is suggested that the acetoxy groups enhance its ability to interact with cellular targets involved in these processes .
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells:
- Research Findings : Studies indicate that compounds with similar structures can scavenge free radicals effectively. This property is particularly beneficial in inflammatory conditions where oxidative stress is prevalent.
- Protective Effects : In animal models of inflammation and ischemia-reperfusion injury, related compounds have shown protective effects on tissues by reducing oxidative damage and enhancing recovery processes .
Potential Therapeutic Uses
Given its biological activities:
- Cancer Therapy : The anti-cancer properties suggest potential use as an adjunct treatment in oncology.
- Anti-inflammatory Applications : Due to its antioxidant capabilities and effects on inflammatory pathways, the compound may be explored for treating chronic inflammatory diseases.
Data Table of Biological Activity
Q & A
Q. What established synthetic routes are available for this compound, and what methodological considerations are critical for reproducibility?
The synthesis of this polyacetylated cyclopentafluorene benzoate likely involves multi-step reactions, including acetylation, esterification, and cyclization. A common approach for analogous spiro compounds (e.g., spiro[4.5]decane-diones) employs condensation reactions between carbonyl derivatives and aromatic amines, followed by cyclization and acetylation under controlled conditions . Key methodological considerations include:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to promote cyclization.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR tracking of acetylation completeness .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
A combination of spectroscopic and crystallographic methods is essential:
- Elemental Analysis : Confirms empirical formula accuracy (±0.3% tolerance) .
- IR Spectroscopy : Identifies acetyloxy (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopentafluorene core conformation (e.g., envelope or chair conformations in related structures) .
- NMR : ¹H/¹³C NMR assigns methyl, acetyloxy, and aromatic proton environments (e.g., coupling constants for diastereomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT)?
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in simulations. Methodological steps include:
- Benchmarking : Compare experimental IR/UV-Vis spectra with NIST reference data .
- DFT Refinement : Use polarizable continuum models (PCM) to account for solvent interactions and optimize torsion angles for bulky substituents .
- Validation : Cross-check with solid-state NMR or single-crystal X-ray data to confirm substituent orientations .
Q. What experimental designs are suitable for studying this compound’s environmental stability and degradation pathways?
Adopt a tiered approach inspired by long-term environmental fate studies :
- Laboratory Phase : Hydrolysis kinetics under varying pH (4–9) and temperature (25–50°C), monitored via LC-MS.
- Field Simulations : Use soil/water microcosms with controlled microbial communities to assess biotic degradation.
- Statistical Design : Randomized block designs with replicates (n=4) to account for environmental variability .
Q. How do steric and electronic effects of substituents influence crystallization and crystal packing?
The compound’s multiple acetyloxy groups create steric hindrance, complicating crystallization. Strategies include:
- Co-crystallization : Use small-molecule co-formers (e.g., 4-fluorophenyl derivatives) to stabilize lattice interactions .
- Hydrogen-Bond Motifs : Analyze O–H⋯O and C–H⋯O interactions (e.g., S(5) or R₂²(10) motifs) using Hirshfeld surface analysis .
- Temperature Gradients : Slow cooling from DMF/ethanol mixtures to optimize crystal growth .
Q. What methodologies are recommended for evaluating its bioactivity (e.g., antioxidant potential)?
Adapt protocols from phenolic compound studies :
- DPPH Assay : Measure radical scavenging activity at 517 nm (IC₅₀ values vs. ascorbic acid controls).
- Cellular Models : Use HepG2 cells to assess ROS reduction via fluorescence probes (e.g., DCFH-DA).
- Dose-Response Analysis : Fit data to nonlinear regression models (e.g., Hill equation) to quantify efficacy.
Q. How can reaction mechanisms for its synthesis be validated, particularly regarding regioselectivity?
Mechanistic studies require:
- Isotopic Labeling : ¹⁸O-tracing in esterification steps to confirm acetyloxy group origins .
- Kinetic Profiling : Monitor intermediate formation via stopped-flow NMR under varying temperatures.
- Computational Modeling : Transition-state analysis (Gaussian 16) to predict regioselectivity in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
